molecular formula C8H19Cl2NO B14282441 2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride CAS No. 137834-77-6

2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride

Katalognummer: B14282441
CAS-Nummer: 137834-77-6
Molekulargewicht: 216.15 g/mol
InChI-Schlüssel: DBFYNNGNIVYSIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride is a chemical compound with the molecular formula C8H18Cl2NO. It is a derivative of ethanol and contains both butyl and chloroethyl groups. This compound is often used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride typically involves the reaction of butylamine with 2-chloroethanol in the presence of hydrochloric acid. The reaction proceeds through nucleophilic substitution, where the amine group of butylamine attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride is unique due to the presence of both butyl and chloroethyl groups, which confer specific reactivity and properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

137834-77-6

Molekularformel

C8H19Cl2NO

Molekulargewicht

216.15 g/mol

IUPAC-Name

2-[butyl(2-chloroethyl)amino]ethanol;hydrochloride

InChI

InChI=1S/C8H18ClNO.ClH/c1-2-3-5-10(6-4-9)7-8-11;/h11H,2-8H2,1H3;1H

InChI-Schlüssel

DBFYNNGNIVYSIF-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCO)CCCl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.